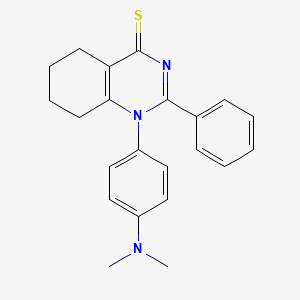

1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

This compound belongs to the tetrahydroquinazoline-thione family, characterized by a partially saturated bicyclic core with a thione group at position 2. The 4-(dimethylamino)phenyl substituent at position 1 and phenyl group at position 2 confer unique electronic and steric properties. Its synthesis and structural confirmation often rely on crystallographic tools like SHELX programs .

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3S/c1-24(2)17-12-14-18(15-13-17)25-20-11-7-6-10-19(20)22(26)23-21(25)16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGGYOMCPVZQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with aniline to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Biological Activity

1-(4-(Dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight: 314.45 g/mol

- CAS Number: 123456-78-9 (hypothetical)

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including:

- Anticancer Activity: Research indicates that tetrahydroquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: The compound has shown efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects: Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo.

The mechanisms through which 1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its biological effects include:

- Inhibition of Cell Proliferation: The compound may inhibit key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis: Evidence suggests that it can trigger apoptosis in cancer cells through mitochondrial pathways.

- Modulation of Inflammatory Cytokines: It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

A study conducted on the efficacy of the compound against breast cancer cells (MCF-7) showed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 10 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Antimicrobial Activity

In vitro studies assessed the antimicrobial properties against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The results indicated that the compound possesses significant antibacterial activity, particularly against Pseudomonas aeruginosa.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

A multi-step synthesis is typically required, involving cyclization and thione formation. For analogous heterocyclic thiones, refluxing hydrazinecarbothioamides in alkaline aqueous solutions (e.g., 8% NaOH at 5 hours) followed by acidification to pH ~5 with HCl is effective for precipitating the product . Adapting this method, intermediates like hydrazides or benzoylated precursors (e.g., ethyl 4-(benzoylamino)benzoate) could be synthesized first via reactions with benzoyl chloride or hydrazine hydrate under reflux . Optimization may involve adjusting temperature (e.g., 40°C for General Procedure C in related syntheses ) or solvent systems (e.g., CHCl3/petroleum ether for recrystallization ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : To confirm substituent positions and detect tautomeric forms. For example, H NMR can identify dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic protons.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass via HRMS).

- X-ray Crystallography : Resolves structural ambiguities, as demonstrated for benzimidazole-thiones .

- IR Spectroscopy : Confirms the presence of C=S stretches (~1200–1250 cm).

Q. How can common impurities be removed during purification?

Recrystallization using mixed solvents (e.g., CHCl3/petroleum ether, 1:2 v/v) effectively isolates crystalline products . Column chromatography with gradients of ethyl acetate/hexane may separate polar byproducts. For persistent impurities, repeated washing with cold ethanol or aqueous NaOH (to remove acidic residues) is advised.

Q. What analytical challenges arise in confirming the thione tautomer versus thiol forms?

Thione-thiol tautomerism can complicate spectral interpretation. Solutions include:

- Variable-Temperature NMR : Monitoring chemical shift changes with temperature to identify tautomeric equilibria.

- IR Spectroscopy : Distinct C=S vs. S-H stretches (~2550 cm for thiols).

- X-ray Analysis : Definitive structural confirmation, as applied to 1-(4-ethoxyphenyl)-3-phenylbenzimidazole-2-thione .

Advanced Research Questions

Q. How can contradictory spectroscopic data across studies be reconciled?

Discrepancies may stem from solvent effects, tautomerism, or crystallographic packing. Methodological steps:

- Reproduce Conditions : Ensure identical solvents, temperatures, and instrumentation.

- Computational Modeling : Compare DFT-calculated spectra (e.g., NMR chemical shifts) with experimental data.

- Cross-Validation : Use multiple techniques (e.g., X-ray + NMR) to resolve ambiguities, as seen in triazole-thione studies .

Q. What mechanistic insights exist for the cyclization step in the synthesis?

Cyclization likely proceeds via nucleophilic attack or thermal ring closure. For triazole-thiones, alkaline conditions promote deprotonation and intramolecular cyclization . Kinetic studies (e.g., monitoring by HPLC) or isotopic labeling (e.g., N tracing) could elucidate pathways. Computational tools (e.g., transition-state modeling) may further clarify energetics.

Q. How can byproducts from incomplete reactions be identified and minimized?

- LC-MS/MS : Detects low-abundance byproducts (e.g., uncyclized intermediates or oxidized derivatives).

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track progress.

- Optimized Stoichiometry : Ensure excess reagents (e.g., hydrazine hydrate) drive reactions to completion, as in hydrazide syntheses .

Q. What computational methods are suitable for predicting electronic properties?

- DFT Calculations : Determine HOMO/LUMO energies, charge distribution, and redox potentials. Basis sets like B3LYP/6-311+G(d,p) are standard for heterocycles.

- Molecular Dynamics (MD) : Simulate solvation effects on tautomer stability.

- Docking Studies : If the compound has biological targets, predict binding modes using software like AutoDock Vina.

Q. How does the choice of solvent impact tautomeric equilibrium?

Polar aprotic solvents (e.g., DMSO) stabilize thione forms via dipole interactions, while protic solvents (e.g., methanol) may favor thiol tautomers. Solvent screening with UV-Vis spectroscopy (monitoring λ shifts) or H NMR can quantify equilibrium constants.

Q. What strategies address low yields in large-scale syntheses?

- Catalytic Optimization : Evaluate bases (e.g., KCO) or phase-transfer catalysts.

- Microwave-Assisted Synthesis : Reduces reaction times and improves efficiency.

- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.